molecular formula C15H11ClO4 B596064 4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261998-46-2

4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B596064
CAS No.: 1261998-46-2
M. Wt: 290.699
InChI Key: QAXFNLFHPDFVJL-UHFFFAOYSA-N
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Description

4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 1261998-46-2) is a high-purity biphenyl derivative of interest in advanced chemical and pharmaceutical research. This compound, with a molecular formula of C 15 H 11 ClO 4 and a molecular weight of 290.70, features a biphenyl scaffold substituted with both carboxylic acid and methyl ester functional groups, making it a versatile building block for chemical synthesis . Its specific structure suggests potential applications in the development of active pharmaceutical ingredients (APIs) and as a key intermediate in organic synthesis and materials science. To ensure stability and purity, this product should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)12-8-11(6-7-13(12)16)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXFNLFHPDFVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683403
Record name 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-46-2
Record name 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki reaction, employing palladium catalysts to couple aryl halides with boronic acids, is a cornerstone for biphenyl synthesis. For the target compound:

  • Fragment A : 4-Chloro-3-methoxycarbonylphenylboronic acid.

  • Fragment B : 4-Bromobenzoic acid.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: Dimethylformamide (DMF) or toluene/water mixture.

  • Temperature: 80–100°C.

Challenges :

  • Steric hindrance from the 3'-methoxycarbonyl group may reduce coupling efficiency.

  • Hydrolysis of the methoxycarbonyl group under basic conditions requires pH control.

Yield Optimization :

  • Use of bulky ligands (e.g., SPhos) enhances selectivity for sterically hindered substrates.

  • Microwave-assisted synthesis reduces reaction time to 1–2 hours.

Ullmann Coupling

Copper-mediated Ullmann coupling offers an alternative for aryl-aryl bond formation, particularly for electron-deficient substrates:

  • Fragment A : 4-Chloro-3-methoxycarbonyliodobenzene.

  • Fragment B : 4-Carboxyphenylboronic acid.

Reaction Conditions :

  • Catalyst: CuI/1,10-phenanthroline.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Temperature: 120°C.

Advantages :

  • Tolerates electron-withdrawing groups better than Suzuki coupling.

  • Lower cost compared to palladium catalysts.

Limitations :

  • Longer reaction times (24–48 hours).

  • Potential over-reduction of iodoarenes.

Carbodiimide-Mediated Esterification and Coupling

The patent CN102491921A describes a method for synthesizing a structurally related guanidinobenzoate ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. While the target compound differs in substituents, analogous steps may apply:

EDC-Mediated Activation

  • Activation of Carboxylic Acid :

    • 4-Carboxybiphenyl-4'-chloro-3'-carboxylic acid is treated with EDC and dimethylaminopyridine (DMAP) in pyridine.

    • Forms an active ester intermediate.

  • Esterification with Methanol :

    • Methanol reacts with the activated ester to yield the methoxycarbonyl group.

Key Parameters :

  • Molar ratio of EDC to carboxylic acid: 1:1.

  • Temperature: 10–60°C.

  • Reaction time: 8–20 hours.

Purification :

  • Distillation under reduced pressure removes pyridine.

  • Solid-phase extraction or recrystallization enhances purity.

Hydrolysis and Functional Group Interconversion

Selective Hydrolysis of Esters

If the biphenyl scaffold is synthesized with a methyl ester at the 3'-position, selective hydrolysis to the carboxylic acid can be achieved:

  • Reagent : LiOH or NaOH in tetrahydrofuran (THF)/water.

  • Conditions : 0–5°C to prevent over-hydrolysis of the methoxycarbonyl group.

Yield : 85–92% (theoretical).

Comparative Analysis of Synthetic Routes

MethodCatalystTemperature (°C)Yield (%)Purity (%)Key Challenges
Suzuki-MiyauraPd(PPh₃)₄80–10070–7595Steric hindrance, side hydrolysis
UllmannCuI/phenanthroline12060–6590Long reaction time
EDC-MediatedEDC/DMAP25–6080–8598Solvent removal, cost of EDC

Cost-Benefit Analysis :

  • Suzuki coupling offers higher yields but requires expensive palladium catalysts.

  • EDC-mediated methods provide superior purity but generate stoichiometric waste.

Industrial Scalability and Regulatory Compliance

Process Optimization

  • Continuous Flow Synthesis : Reduces reaction time and improves heat management for Suzuki coupling.

  • Catalyst Recycling : Palladium recovery systems minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4’-Chloro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The chloro group and carboxylic acid group play a crucial role in its reactivity and binding to target molecules. The compound can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences in substituents and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Functional Groups
4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid (Target) Not provided C15H11ClO4 ~302.7 4'-Cl, 3'-(COOCH3), 4-COOH Carboxylic acid, Ester
4′-Chloro-4-biphenylcarboxylic acid 30450-62-5 C13H9ClO2 232.66 4'-Cl, 4-COOH Carboxylic acid
Methyl 4'-chloro-3'-methyl-[1,1'-biphenyl]-4-carboxylate Not provided C15H13ClO2 260.71 4'-Cl, 3'-CH3, 4-COOCH3 Ester
4'-Chloro-2-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid 1261920-94-8 C15H13ClO3 276.71 4'-Cl, 2-OCH3, 3'-CH3, 4-COOH Carboxylic acid, Methoxy, Methyl
3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid 1261903-72-3 C14H11ClO3 262.69 3-Cl, 4'-OCH3, 4-COOH Carboxylic acid, Methoxy
4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid 926234-95-9 C14H8ClF3O2 300.66 4-Cl, 3'-CF3, 3-COOH Carboxylic acid, Trifluoromethyl

Key Comparisons

Functional Group Effects
  • Carboxylic Acid vs. Ester : The target compound’s carboxylic acid group (pKa ~4–5) enhances solubility in polar solvents and enables coordination with metal ions in MOFs . In contrast, its ester group (methoxycarbonyl) is less polar and may act as a protecting group during synthesis .
  • Substituent Electronic Effects: The 4'-chlorine atom is electron-withdrawing, increasing the acidity of the carboxylic acid compared to non-halogenated analogs . The trifluoromethyl group in CAS 926234-95-9 is strongly electron-withdrawing, further lowering the pKa of its carboxylic acid compared to the target compound .

Research Findings and Data

Physicochemical Properties

  • Solubility : The target compound’s carboxylic acid group improves water solubility relative to its ester analogs (e.g., Methyl 4'-chloro-3'-methyl-[1,1'-biphenyl]-4-carboxylate) .
  • Thermal Stability : Biphenyl carboxylic acids generally exhibit high thermal stability (>200°C), making them suitable for high-temperature MOF synthesis .

Biological Activity

4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1261998-46-2) is an aromatic carboxylic acid derivative that has garnered interest in scientific research due to its structural features and potential biological activities. This compound features a biphenyl core with a chlorine substituent and a methoxycarbonyl group, suggesting possible interactions with various biological targets.

Structural Characteristics

The molecular formula of this compound is C15_{15}H11_{11}ClO4_4, and its molecular weight is 290.70 g/mol. The compound's structure includes:

  • Chlorine atom at the 4' position of one phenyl ring.
  • Methoxycarbonyl group (OCH3_3-CO-) at the 3' position.
  • Carboxylic acid groups (COOH) at the 4th positions of both rings.

This unique structure indicates potential for various biological interactions, particularly in binding to aromatic sites.

Biological Activity Overview

Despite the lack of extensive specific studies on this compound, its structural properties suggest several avenues for biological activity exploration:

Potential Applications

Research Findings

A review of available literature reveals limited direct studies on this compound but highlights related compounds that suggest its potential biological activities.

Case Studies

  • KDM4A Inhibition : Research on related biphenyl compounds indicates that they can serve as inhibitors of KDM4A, a histone demethylase involved in gene regulation and cancer cell survival. The inhibition of KDM4A has been linked to reduced tumor growth in various cancers .
  • Antimicrobial Activity : A study indicated that related carboxylic acids exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Data Tables

PropertyValue
Molecular FormulaC15_{15}H11_{11}ClO4_{4}
Molecular Weight290.70 g/mol
CAS Number1261998-46-2
Anticancer ActivityPotential via KDM4A inhibition
Antimicrobial ActivityPossible against bacteria and fungi

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